![molecular formula C11H16BrNO2S B1275577 3-bromo-N-pentylbenzenesulfonamide CAS No. 1072944-95-6](/img/structure/B1275577.png)
3-bromo-N-pentylbenzenesulfonamide
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Overview
Description
3-bromo-N-pentylbenzenesulfonamide is a chemical compound with a molecular formula of C11H16BrNO2S . It is commonly referred to as Bromocin or N-Pentyl-3-Bromobenzenesulfonamide.
Synthesis Analysis
3-bromo-N-pentylbenzenesulfonamide is typically synthesized using benzenesulfonyl chloride and n-pentylamine in the presence of sodium hydroxide and sedimentation in a solvent system consisting of toluene and water. Further purification is achieved by recrystallization in ethanol.Molecular Structure Analysis
The molecular structure of 3-bromo-N-pentylbenzenesulfonamide is represented by the formula C11H16BrNO2S. It has an average mass of 306.219 Da and a monoisotopic mass of 305.008514 Da .Scientific Research Applications
Antibacterial Applications
Sulfonamides, including 3-bromo-N-pentylbenzenesulfonamide, have been used as antibacterial drugs for decades . They can inhibit the growth and multiplication of bacteria, making them useful in treating bacterial infections .
Antitumor Activity
Sulfonamide compounds have unique antitumor activities . They can interfere with the growth and proliferation of cancer cells, potentially making them useful in cancer treatment .
Antidiabetic Effects
Some sulfonamides have been found to have antidiabetic effects . They can help regulate blood sugar levels, which could be beneficial for people with diabetes .
Antiviral Properties
Sulfonamides may also have antiviral properties . They could potentially be used to treat viral infections .
Anti-cancer Properties
In addition to their antitumor activity, sulfonamides may also have anti-cancer properties . They could potentially be used in the treatment of various types of cancer .
Use in Organic Synthesis
3-bromo-N-pentylbenzenesulfonamide is an organic molecule that can be used in various scientific research applications, including organic synthesis. Its unique structure and reactivity make it a versatile compound in the field of organic chemistry.
Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-bromo-n-pentylbenzenesulfonamide belongs, are known to have a wide range of pharmacological activities . They are often used as antibacterial drugs and have shown potential in treating a diverse range of diseases .
Mode of Action
Sulfonamides generally act by inhibiting bacterial dna synthesis . They exhibit their antibacterial property by competitively inhibiting dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna and thus inhibiting their growth .
Result of Action
As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth by interfering with their ability to synthesize dna .
properties
IUPAC Name |
3-bromo-N-pentylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMWBVQCVFSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396590 |
Source
|
Record name | 3-bromo-N-pentylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-pentylbenzenesulfonamide | |
CAS RN |
1072944-95-6 |
Source
|
Record name | 3-Bromo-N-pentylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-N-pentylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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